

A Comprehensive Technical Guide to 4-Formylphenyl 4-methylbenzoate

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Compound of Interest

Compound Name: 4-Formylphenyl 4-methylbenzoate

CAS No.: 115883-85-7

Cat. No.: B2875563

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth guide provides a comprehensive overview of **4-Formylphenyl 4-methylbenzoate**, a molecule of significant interest in materials science and synthetic chemistry. We will delve into its synthesis, structural elucidation, physicochemical properties, and potential applications, offering field-proven insights and detailed experimental protocols.

Introduction: Unveiling 4-Formylphenyl 4-methylbenzoate

4-Formylphenyl 4-methylbenzoate (CAS No. 115883-85-7) is an aromatic organic compound featuring both an aldehyde and an ester functional group.[1] This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and a target for the development of novel materials with specific optoelectronic properties. Its rigid, rod-like structure, characteristic of calamitic molecules, suggests its potential utility in the field of liquid crystals.[2]

Synthesis of 4-Formylphenyl 4-methylbenzoate

The most direct and logical synthetic route to **4-Formylphenyl 4-methylbenzoate** is the esterification of 4-hydroxybenzaldehyde with 4-methylbenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of 4-hydroxybenzaldehyde attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The presence of a base is crucial to deprotonate the phenol and to neutralize the hydrochloric acid byproduct, driving the reaction to completion.^[3]

Experimental Protocol: Esterification of 4-hydroxybenzaldehyde with 4-methylbenzoyl chloride

This protocol is based on established methods for the synthesis of aryl esters.^{[3][4]}

Materials:

- 4-hydroxybenzaldehyde
- 4-methylbenzoyl chloride
- Pyridine or Triethylamine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer

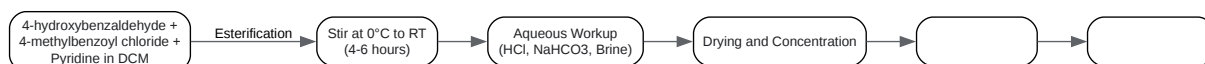
Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous

dichloromethane.

- **Base Addition:** Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
- **Acyl Chloride Addition:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 20-30 minutes.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
- **Workup:** Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure **4-Formylphenyl 4-methylbenzoate**.

Diagram of the Synthesis Workflow:



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Caption: A schematic overview of the synthesis of **4-Formylphenyl 4-methylbenzoate**.

Structural Elucidation and Physicochemical Properties

The structural confirmation and purity assessment of the synthesized **4-Formylphenyl 4-methylbenzoate** would be achieved through a combination of spectroscopic techniques.

Physicochemical Properties

Property	Value	Reference
CAS Number	115883-85-7	[1]
Molecular Formula	C ₁₅ H ₁₂ O ₃	[1]
Molecular Weight	240.25 g/mol	[1]
Appearance	Expected to be a white or off-white solid	N/A
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	N/A

Spectroscopic Data (Predicted)

The following spectral data is predicted based on the known values for structurally similar compounds and general spectroscopic principles.[5][6][7][8]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

- Aldehyde Proton (CHO): A singlet is expected around δ 9.9-10.1 ppm.
- Aromatic Protons: A complex multiplet pattern is anticipated in the region of δ 7.2-8.2 ppm. The protons on the formyl-substituted ring will likely appear as two doublets, and the protons on the methyl-substituted ring will also appear as two doublets.
- Methyl Protons (CH₃): A singlet is expected around δ 2.4-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

- Aldehyde Carbonyl (CHO): A signal is expected around δ 190-192 ppm.
- Ester Carbonyl (COO): A signal is expected in the range of δ 164-166 ppm.
- Aromatic Carbons: Multiple signals are anticipated in the region of δ 120-155 ppm.
- Methyl Carbon (CH₃): A signal is expected around δ 21-22 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹.
- C=O Stretch (Ester): A strong, sharp absorption band is anticipated around 1720-1740 cm⁻¹.
- C-H Stretch (Aromatic): Peaks are expected in the region of 3000-3100 cm⁻¹.
- C-H Stretch (Aldehyde): A characteristic weak to medium band is expected around 2720 cm⁻¹.^[9]
- C-O Stretch (Ester): A strong absorption is expected in the range of 1250-1300 cm⁻¹.

Mass Spectrometry (MS):

- Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 240.
- Key Fragmentation Patterns: Common fragmentation would involve the loss of the formyl group (CHO, -29 amu) and the tolyl group (C₇H₇, -91 amu) or the tolyloxycarbonyl group (C₈H₇O₂, -135 amu).^{[10][11][12]}

Diagram of the Molecular Structure and Key Functional Groups:

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